
Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of four amino acids: glycine, lysine, proline, and ornithine, with a diaminomethylidene group attached to the ornithine residue. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (lysine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for proline and ornithine.
Modification: The diaminomethylidene group is introduced to the ornithine residue.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific biological activity. Generally, peptides can interact with molecular targets such as enzymes, receptors, or ion channels. The diaminomethylidene group may enhance binding affinity or specificity for certain targets, influencing the peptide’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-lysyl-L-prolyl-L-ornithine: Lacks the diaminomethylidene group.
Glycyl-L-lysyl-L-prolyl-L-arginine: Contains arginine instead of ornithine.
Glycyl-L-lysyl-L-prolyl-L-histidine: Contains histidine instead of ornithine.
Uniqueness
Glycyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.
Properties
CAS No. |
83797-38-0 |
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Molecular Formula |
C19H36N8O5 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H36N8O5/c20-8-2-1-5-12(25-15(28)11-21)17(30)27-10-4-7-14(27)16(29)26-13(18(31)32)6-3-9-24-19(22)23/h12-14H,1-11,20-21H2,(H,25,28)(H,26,29)(H,31,32)(H4,22,23,24)/t12-,13-,14-/m0/s1 |
InChI Key |
AQFQMFAOHORJIT-IHRRRGAJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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